molecular formula C11H14FNO2 B13044890 Methyl(R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoatehcl

Methyl(R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoatehcl

Cat. No.: B13044890
M. Wt: 211.23 g/mol
InChI Key: DTNCPWOUILPGIS-SNVBAGLBSA-N
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Description

Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant effects and have been studied for various applications in scientific research. The compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde and methylamine.

    Condensation Reaction: The aldehyde group of 3-fluoro-4-methylbenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Esterification: The amine is esterified with methyl chloroformate to produce the final product, Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has been studied for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methyl-α-pyrrolidinovalerophenone (MFPVP): A structurally similar compound with stimulant effects.

    4-Fluoro-3-methyl-α-pyrrolidinovalerophenone: Another positional isomer with similar chemical properties.

Uniqueness

Methyl®-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1

InChI Key

DTNCPWOUILPGIS-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)F

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)F

Origin of Product

United States

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